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Compound of Interest

Compound Name: N-Me-dl-leu-oh HCI
2215857-49-9; 2566-33-8; 66866-
CAS No.:
69-1
Cat. No.: B2582411

Get Quote

Executive Summary & Scientific Rationale

N-Methyl-DL-leucine hydrochloride is a highly specialized unnatural amino acid derivative that
has become a cornerstone in modern drug discovery. It is extensively utilized in the synthesis
of peptide-based therapeutics, peptidomimetics, and antibody-drug conjugates (ADCs) (1)[1].
The incorporation of an N-methyl group into a peptide backbone fundamentally alters its
conformational landscape. By eliminating the amide hydrogen bond donor and introducing
steric bulk, N-methylation enhances proteolytic stability, drives membrane permeability, and
modulates cis/trans isomerization (2)[2].

However, the structural elucidation of this compound—especially distinguishing it from
structural isomers like N-methylisoleucine—requires a rigorous, multi-modal analytical strategy.
This whitepaper provides a field-proven, self-validating framework for the physicochemical
characterization and structural analysis of N-methyl-DL-leucine hydrochloride.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2582411#bc-rfq
https://aapep.bocsci.com/resources/amino-acids-in-drug-discovery-the-role-of-unnatural-amino-acids.html
https://aapep.bocsci.com/resources/amino-acids-in-drug-discovery-the-role-of-unnatural-amino-acids.html
https://pdf.benchchem.com/555/A_Comparative_Guide_to_N_Methylleucine_and_Proline_Conformational_Constraints_in_Peptides.pdf
https://pdf.benchchem.com/555/A_Comparative_Guide_to_N_Methylleucine_and_Proline_Conformational_Constraints_in_Peptides.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2582411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physicochemical & Structural Fundamentals

N-Methyl-DL-leucine hydrochloride (IUPAC: 4-methyl-2-(methylamino)pentanoic acid
hydrochloride) exists as a racemic mixture of D- and L-enantiomers (3)[3]. The hydrochloride
salt form is engineered specifically to stabilize the secondary amine, preventing oxidative
degradation and significantly enhancing aqueous solubility during synthetic workflows.

Table 1: Fundamental Physicochemical Properties

Property Value

IUPAC Name 4-methyl-2-(methylamino)pentanoic acid
hydrochloride

CAS Number 2566-33-8

PubChem CID 567743

Molecular Formula C7H1sNO2 - HCI

Monoisotopic Mass (Free Base) 145.1103 Da

SMILES (Free Base) CC(C)CC(C(=0O)O)NC

Analytical Strategy & Causality

Relying on a single analytical modality for unnatural amino acids often leads to false positives
due to isobaric interference or conformational masking. We employ an orthogonal, self-
validating system:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for confirming
N-alkylation. The N-CHs group yields a distinct singlet in the *H NMR spectrum, while the a-
proton shifts downfield due to the electron-withdrawing nature of the protonated secondary
amine (4)[4].

¢ Mass Spectrometry (LC-MS/MS): High-resolution MS confirms the exact mass.
Fragmentation (MS?) is critical here; it yields characteristic immonium ions that differentiate
N-methylleucine from N-methylisoleucine (5)[5].
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 Vibrational Spectroscopy (FT-IR): Used to validate the salt form. Secondary amine
hydrochlorides exhibit broad, complex stretching bands in the 2700-2400 cm~1 region,
distinct from free bases or primary amines.

NMR Spectroscopy
(1H, 13C, 2D)

LC-MS/MS
(m/z 146.11 [M+H]+) Mass/Frag

Connectivity

N-Methyl-DL-Leucine HCI

Bonds Structural Elucidation
& Validation
Sample Prep FT-IR Spectroscopy 3D Packi
(Functional Groups) )}

X-Ray Crystallography
(Solid-State)

Click to download full resolution via product page

Caption: Multi-modal analytical workflow for the structural elucidation of N-methyl-DL-leucine
hydrochloride.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols are designed with internal
validation checkpoints.

Protocol A: Quantitative *H and **C NMR Acquisition

Causality Check: We utilize Deuterated Methanol (Methanol-ds4) or D20 with an internal
standard (HMDS or TSP) because precise chemical shift referencing is required to differentiate
the N-methyl singlet from solvent impurities or closely related aliphatic signals ().
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Sample Preparation: Dissolve 15 mg of N-methyl-DL-leucine hydrochloride in 0.6 mL of
Methanol-d4. Add HMDS to a final concentration of 0.94 mM to serve as the internal
calibration standard (set to 0.062 ppm for 1H).

Instrument Tuning: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.
Lock onto the deuterium signal of the solvent.

1D *H Acquisition: Acquire 16—32 scans with a relaxation delay (D1) of 3 seconds. Validation:

The D1 must be sufficiently long to allow complete relaxation of the N-CHs protons for

accurate integration (must integrate exactly to 3H relative to the a-CH 1H).

e 2D Correlation (COSY/HSQC): Run a *H-1H COSY to trace the spin system from the a-
proton down the isobutyl side chain. Validation: This confirms the connectivity of the leucine

side chain, ruling out valine or isoleucine isomers.

Table 2: Expected NMR Chemical Shifts (in D20O/MeOD)

Structural

Expected Shift

Nucleus . Multiplicity Integration
Position (ppm)

H N-CHs 2.80-3.10 Singlet 3H

H a-CH 3.60-3.90 Multiplet 1H

H 3-CH:z 1.60-1.90 Multiplet 2H

H y-CH 1.60-1.80 Multiplet 1H

H 0-CHs (x2) 0.90-1.05 Doublets 6H

13C N-CHs 31.0-33.0 - -

13C a-C 60.0 - 63.0 - -

13C B-C 38.0-40.0 - -

(Note: Exact shifts may vary slightly based on concentration, pH, and exact solvent

referencing[4][6].)
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Protocol B: LC-MS/MS System Suitability and

Fragmentation

Causality Check: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) rather
than standard Reversed-Phase (C18) chromatography because the polar hydrochloride salt of
the small amino acid exhibits poor retention and peak shape on hydrophobic stationary phases

(S)I5]-
e Chromatography Setup: Install a HILIC column (e.g., 50 x 2.1 mm, 1.7 um particles).

» Mobile Phase: Prepare Mobile Phase A (5 mM ammonium formate in water) and Mobile
Phase B (Acetonitrile). Run a gradient from 90% B down to 50% B over 5 minutes.

« lonization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
o Data Acquisition: Scan for the protonated molecular ion[M+H]* at m/z 146.11.

o MS2 Fragmentation: Isolate m/z 146.11 and apply Collision-Induced Dissociation (CID).
Validation: Look for the loss of H20 and CO: (formic acid equivalent loss) yielding the
characteristic N-methyl immonium ion, which confirms the structural backbone.

Mechanistic Impact on Drug Design

When N-methyl-DL-leucine is incorporated into a macrocycle or peptide, it radically alters the
molecule's pharmacological profile. The N-methyl group removes a critical hydrogen bond
donor, which prevents local intermolecular aggregation and lowers the desolvation energy
required for the peptide to cross lipid bilayers (7)[7]. Furthermore, the steric bulk of the methyl
group restricts the Ramachandran dihedral angles (¢ and ), frequently inducing a cis peptide
bond conformation that is highly resistant to enzymatic degradation by endogenous proteases

(2121
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Caption: Mechanistic impact of N-methylation on the physicochemical and pharmacokinetic
properties of peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. aapep.bocsci.com [aapep.bocsci.com]
. pdf.benchchem.com [pdf.benchchem.com]
. N-Methyl-dI-leucine | C7TH15NO2 | CID 567743 - PubChem [pubchem.ncbi.nim.nih.gov]

. cdnsciencepub.com [cdnsciencepub.com]

1
2
3
4
e 5. mdpi.com [mdpi.com]
6. pubs.acs.org [pubs.acs.org]
7. chemrxiv.org [chemrxiv.org]
8. jk-sci.com [jk-sci.com]
9. pdf.benchchem.com [pdf.benchchem.com]

¢ To cite this document: BenchChem. [Structural Analysis of N-Methyl-DL-Leucine
Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF].

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.mdpi.com/2072-6651/11/3/182
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv.13335941.v1
https://cdnsciencepub.com/doi/pdf/10.1139/v92-165
https://pubs.acs.org/doi/10.1021/jm020482k
https://www.benchchem.com/product/b2582411?utm_src=pdf-custom-synthesis#bc-rfq
https://aapep.bocsci.com/resources/amino-acids-in-drug-discovery-the-role-of-unnatural-amino-acids.html
https://pdf.benchchem.com/555/A_Comparative_Guide_to_N_Methylleucine_and_Proline_Conformational_Constraints_in_Peptides.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/567743
https://cdnsciencepub.com/doi/pdf/10.1139/v92-165
https://www.mdpi.com/2072-6651/11/3/182
https://pubs.acs.org/doi/10.1021/jm020482k
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv.13335941.v1
https://www.jk-sci.com/products/j5306343
https://pdf.benchchem.com/8092/A_Researcher_s_Guide_to_Confirming_N_Methylation_in_Peptides_NMR_Analysis_vs_Alternative_Methods.pdf
https://www.benchchem.com/product/b2582411/docs#structural-analysis-of-n-methyl-dl-leucine-hydrochloride-a-comprehensive-technical-guide
https://www.benchchem.com/product/b2582411/docs#structural-analysis-of-n-methyl-dl-leucine-hydrochloride-a-comprehensive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2582411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Available at: [https://www.benchchem.com/product/b2582411/docs#structural-analysis-of-n-
methyl-dl-leucine-hydrochloride-a-comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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